molecular formula C6H11ClO B095811 2-(Chloromethyl)tetrahydro-2H-pyran CAS No. 18420-41-2

2-(Chloromethyl)tetrahydro-2H-pyran

Cat. No.: B095811
CAS No.: 18420-41-2
M. Wt: 134.6 g/mol
InChI Key: PPYKTTGONDVGPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11ClO. It is a chlorinated derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and ability to form various derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)tetrahydro-2H-pyran can be synthesized through several methods. One common method involves the chlorination of tetrahydropyran using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)tetrahydro-2H-pyran is unique due to its specific reactivity and ability to form a wide range of derivatives. The presence of the chlorine atom allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(chloromethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYKTTGONDVGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864835
Record name 2-(Chloromethyl)oxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18420-41-2
Record name 2H-Pyran, 2-(chloromethyl)tetrahydro-
Source ChemIDplus
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Record name 18420-41-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)oxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)tetrahydro-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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